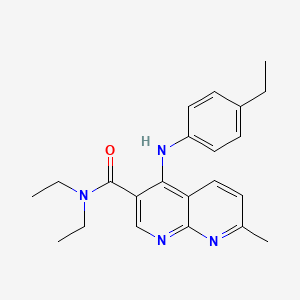

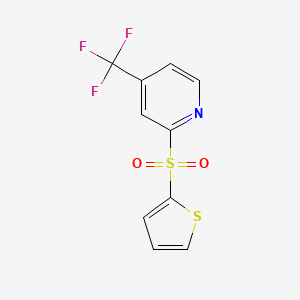

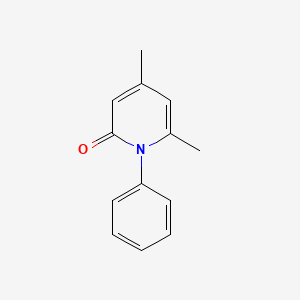

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions . For instance, a compound with a similar structure was synthesized from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents, using a multistep reaction .Molecular Structure Analysis

The molecular structure of this compound includes a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

A significant aspect of the research on this compound involves its synthesis and structural characterization. Studies have demonstrated methods for synthesizing oxazolidinone derivatives, emphasizing the chemoselective removal of protective groups and analyzing the structural properties of these compounds through X-ray diffraction and other analytical techniques. For instance, the chemoselective debezylation of the N-1-phenylethyl group in 2-oxazolidinones by the anisole-methanesulfonic acid system was explored to facilitate the synthesis of optically active diphenyl-2-oxazolidinones, showcasing the compound's relevance in producing stereochemically complex molecules (Ishii et al., 2002). Moreover, the title compound, featuring an oxazolidinone ring and a sulfonamide group, has been structurally characterized, revealing details about its molecular conformation and interactions within crystal structures (Berredjem et al., 2010).

Catalytic and Biological Activities

Research has also delved into the catalytic and biological activities associated with N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide derivatives. These studies highlight the compound's utility in facilitating various chemical transformations, such as the enzyme-activated irreversible inhibition of type-B monoamine oxidase, indicating its potential application in developing pharmaceutical agents (Tipton et al., 1983). Additionally, the compound's derivatives have been utilized in the synthesis of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating significant antimicrobial activities, which suggests potential applications in medicinal chemistry (Babu et al., 2013).

Mecanismo De Acción

Target of Action

Similar oxazolidinone derivatives have been identified as potent inhibitors of the coagulation enzyme factor xa (fxa) . FXa plays a central role in the blood coagulation cascade .

Mode of Action

It can be inferred from similar compounds that it may interact with its target to inhibit its function . The interaction of these compounds with their targets often results in changes that affect the function of the target, leading to the therapeutic effects of the compound .

Biochemical Pathways

Given that similar compounds target fxa, it can be inferred that this compound may affect the blood coagulation cascade . This cascade involves a series of reactions that lead to the formation of a blood clot, and FXa plays a central role in this process .

Pharmacokinetics

Similar compounds have been noted for their good oral bioavailability , suggesting that this compound may also have favorable ADME properties that contribute to its bioavailability.

Result of Action

Based on the action of similar compounds, it can be inferred that the inhibition of fxa by this compound may result in decreased thrombin generation, thus diminishing thrombin-mediated activation of both coagulation and platelets . This could potentially lead to antithrombotic effects .

Propiedades

IUPAC Name |

N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O7S/c1-20-11-5-9(6-12(21-2)13(11)22-3)16-8-10(23-14(16)17)7-15-24(4,18)19/h5-6,10,15H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQMVOITZRVSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2924014.png)

![7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride](/img/structure/B2924018.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2924027.png)

![N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2924028.png)